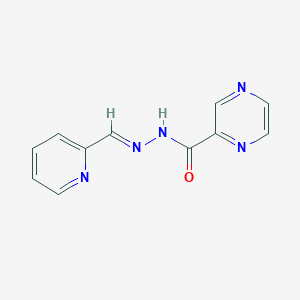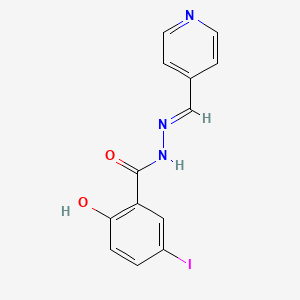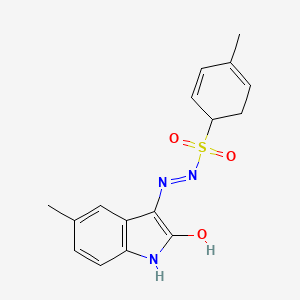
5-bromo-2-hydroxy-N'-(3-phenylpropylidene)benzohydrazide
説明
5-bromo-2-hydroxy-N'-(3-phenylpropylidene)benzohydrazide, also known as BPHB, is a chemical compound that has been studied for its potential applications in scientific research. BPHB is a hydrazide derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been investigated in detail.
作用機序
The mechanism of action of 5-bromo-2-hydroxy-N'-(3-phenylpropylidene)benzohydrazide is not fully understood, but studies have shown that it can induce cell death in cancer cells through the activation of caspases, which are enzymes that play a role in programmed cell death. 5-bromo-2-hydroxy-N'-(3-phenylpropylidene)benzohydrazide has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
5-bromo-2-hydroxy-N'-(3-phenylpropylidene)benzohydrazide has been shown to have various biochemical and physiological effects. Studies have shown that 5-bromo-2-hydroxy-N'-(3-phenylpropylidene)benzohydrazide can induce apoptosis, or programmed cell death, in cancer cells. 5-bromo-2-hydroxy-N'-(3-phenylpropylidene)benzohydrazide has also been shown to inhibit the growth and proliferation of cancer cells. In addition, 5-bromo-2-hydroxy-N'-(3-phenylpropylidene)benzohydrazide has anti-inflammatory properties and can reduce inflammation in various tissues.
実験室実験の利点と制限
5-bromo-2-hydroxy-N'-(3-phenylpropylidene)benzohydrazide has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in cancer research. However, there are also limitations to using 5-bromo-2-hydroxy-N'-(3-phenylpropylidene)benzohydrazide in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for 5-bromo-2-hydroxy-N'-(3-phenylpropylidene)benzohydrazide research. One potential area of research is the development of 5-bromo-2-hydroxy-N'-(3-phenylpropylidene)benzohydrazide derivatives with improved anti-cancer properties. Another area of research is the investigation of the potential applications of 5-bromo-2-hydroxy-N'-(3-phenylpropylidene)benzohydrazide in other areas of research, such as inflammation and neurodegenerative diseases. Further studies are also needed to fully understand the mechanism of action of 5-bromo-2-hydroxy-N'-(3-phenylpropylidene)benzohydrazide and its potential toxicity in vivo.
Conclusion:
In conclusion, 5-bromo-2-hydroxy-N'-(3-phenylpropylidene)benzohydrazide is a chemical compound that has been studied for its potential applications in scientific research, particularly in the field of cancer research. 5-bromo-2-hydroxy-N'-(3-phenylpropylidene)benzohydrazide has anti-cancer and anti-inflammatory properties and has been shown to induce apoptosis in cancer cells. While there are limitations to using 5-bromo-2-hydroxy-N'-(3-phenylpropylidene)benzohydrazide in lab experiments, further research is needed to fully understand its potential applications and mechanism of action.
科学的研究の応用
5-bromo-2-hydroxy-N'-(3-phenylpropylidene)benzohydrazide has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 5-bromo-2-hydroxy-N'-(3-phenylpropylidene)benzohydrazide has anti-cancer properties and can induce cell death in cancer cells. 5-bromo-2-hydroxy-N'-(3-phenylpropylidene)benzohydrazide has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.
特性
IUPAC Name |
5-bromo-2-hydroxy-N-[(E)-3-phenylpropylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c17-13-8-9-15(20)14(11-13)16(21)19-18-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-11,20H,4,7H2,(H,19,21)/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGXZSIAXAFIIP-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC=NNC(=O)C2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC/C=N/NC(=O)C2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-bromo-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide](/img/structure/B3873509.png)
![1-(4-chlorobenzyl)-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B3873511.png)
![2-{2-[1-(2-anilino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B3873516.png)
![N-[1-{[2-(2,3-dichlorobenzylidene)hydrazino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B3873519.png)
![2-(4-chlorophenyl)-4-[(3-methoxyphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B3873526.png)
![1-[3-(4-methoxyphenyl)acryloyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3873539.png)
![N-{5-chloro-2-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide](/img/structure/B3873547.png)
![N-{2-[2-(3,4-diethoxybenzylidene)hydrazino]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B3873557.png)
![N-benzyl-N-[2-({2-[1-(4-bromophenyl)ethylidene]hydrazino}carbonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B3873562.png)

![N-(2-{2-[4-(allyloxy)-3-methoxybenzylidene]hydrazino}-1-methyl-2-oxoethyl)-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B3873578.png)
![[(3-cyano-6-isobutyl-2-pyridinyl)thio]acetic acid](/img/structure/B3873587.png)